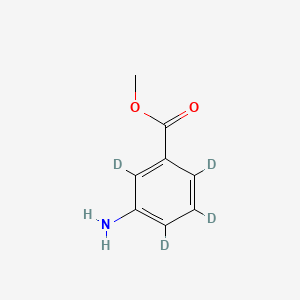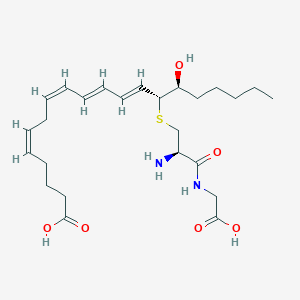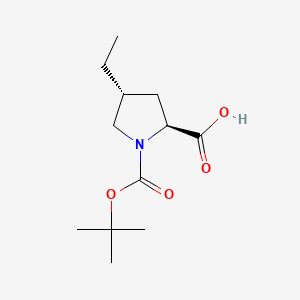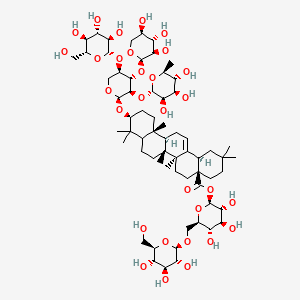
Bretschnoside B
カタログ番号 B583392
CAS番号:
149496-97-9
分子量: 1353.506
InChIキー: UXRXRMJUZZGJNA-CXVHELQKSA-N
注意: 研究専用です。人間または獣医用ではありません。
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bretschnoside B is a natural product found in Bassecoia bretschneideri and Pterocephalus bretschneideri with data available.
科学的研究の応用
Morphological and Ecological Characteristics
- Bretschneidera sinensis exhibits significant ornamental values in leaves, flowers, and fruits. The morphological characteristics, distribution, ecological requirements, and cultivation techniques are well-documented, emphasizing its importance in landscape applications (Chen Ding-ru, 2008).
- A detailed study of the leaf structure of B. sinensis using various microscopy techniques reveals specialized adaptations, such as a thick cuticle layer and specialized epidermal cells, indicating its evolution from sciophytes to mesophytes (Q. Qiao et al., 2010).
Genetic Research and Conservation
- Genetic studies using microsatellite markers and DNA sequencing have been conducted to understand the mating system and genetic diversity of B. sinensis. These studies are crucial for conservation efforts, as the species is endangered and has high conservation value (M. Li et al., 2016).
- The complete plastid genome sequence of B. sinensis has been characterized, providing insights into the conservation genetics of this endangered species. This genomic information is significant for studying ancient geography and climate change (F. Dong et al., 2019).
Ecological and Physiological Studies
- Research on the ecological anatomy of B. sinensis roots highlights its adaptation to specific habitats and the importance of mycorrhizal relationships for its survival, which is vital for in situ and ex situ conservation strategies (W. Xiang, 2010).
- Studies on the photosynthetic physiological response of B. sinensis to different light intensities provide crucial information for its conservation and suggest considerations for biodiversity conservation efforts (YE Feiying et al., 2015).
特性
CAS番号 |
149496-97-9 |
|---|---|
分子式 |
C64H104O30 |
分子量 |
1353.506 |
IUPAC名 |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,10S,12aR,14bR)-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2R,3R,4S,5R)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C64H104O30/c1-25-36(68)41(73)47(79)54(86-25)93-51-50(92-53-45(77)37(69)28(67)22-83-53)32(90-55-48(80)43(75)39(71)30(21-66)88-55)24-85-57(51)91-35-12-13-61(6)33(60(35,4)5)11-14-63(8)34(61)10-9-26-27-19-59(2,3)15-17-64(27,18-16-62(26,63)7)58(82)94-56-49(81)44(76)40(72)31(89-56)23-84-52-46(78)42(74)38(70)29(20-65)87-52/h9,25,27-57,65-81H,10-24H2,1-8H3/t25-,27+,28+,29+,30+,31+,32+,33?,34+,35-,36-,37-,38+,39+,40+,41+,42-,43-,44-,45+,46+,47+,48+,49+,50-,51+,52+,53+,54-,55-,56-,57+,61-,62+,63+,64-/m0/s1 |
InChIキー |
UXRXRMJUZZGJNA-CXVHELQKSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)C)C)OC1C(C(C(C(O1)CO)O)O)O)OC1C(C(C(CO1)O)O)O)O)O)O |
同義語 |
bretschnoside B |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
3H-furo[3,2-e]benzimidazole
149432-76-8
Indomethacin Diamide
402849-25-6
4-Methyl-2-methylene-1,2-dihydropyridine
144486-76-0



![3H-furo[3,2-e]benzimidazole](/img/structure/B583309.png)
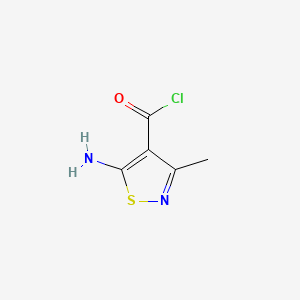
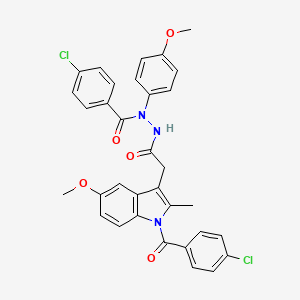
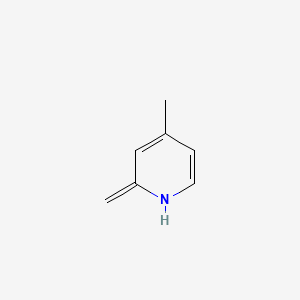
![1,3-Dioxane,4,6-dimethyl-2-(1-methylethyl)-,[4S-(2alpha,4alpha,6bta)]-(9CI)](/img/no-structure.png)
